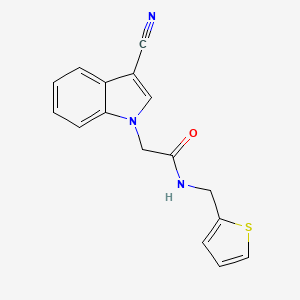
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This molecule has shown promising results in preclinical studies and has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide functions as a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by this compound leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits CK2 activity, which leads to the downregulation of various signaling pathways involved in cancer cell growth and survival. This compound has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown high selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One potential direction is to investigate its therapeutic potential in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CK2 has been implicated in the pathogenesis of these disorders, and this compound may have neuroprotective effects. Another direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the development of more potent and selective CK2 inhibitors may lead to the discovery of new therapeutic targets for cancer and other diseases.
合成法
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves a series of chemical reactions. The starting material is 2-(1H-indol-3-yl)-N-(2-thienylmethyl)acetamide, which is then reacted with cyanogen bromide to produce this compound. The final product is obtained through purification and isolation steps.
科学的研究の応用
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that plays a critical role in cell signaling pathways. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.
特性
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-8-12-10-19(15-6-2-1-5-14(12)15)11-16(20)18-9-13-4-3-7-21-13/h1-7,10H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKWHHPWCYOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
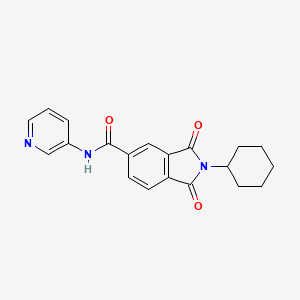
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)
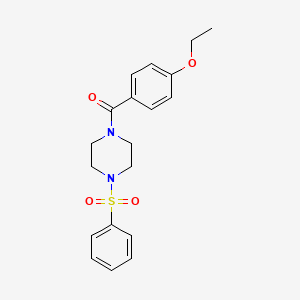
![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)
![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)
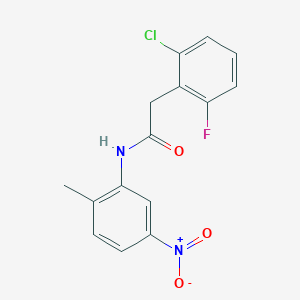
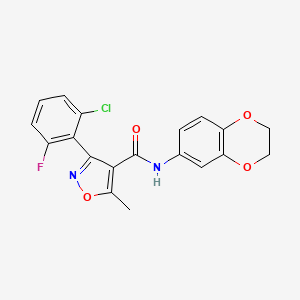
![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)